![molecular formula C13H17F3N2O3S B15200142 N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate](/img/structure/B15200142.png)
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate
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Overview
Description
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include halogenated nitriles, acids for hydrolysis, and oxidizing agents for the formation of iminium salts . The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include iminium salts and 1-(polyhaloacylmethylene)-3,3-dimethyl-3,4-dihydroisoquinolines .
Scientific Research Applications
N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is explored for its pharmacological properties and potential use in drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, leading to the formation of biologically active derivatives . These derivatives interact with various enzymes and receptors, modulating their activity and resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,3,3-trimethyl-3,4-dihydroisoquinolin-1-amine trifluoromethanesulfonate include:
Uniqueness
What sets this compound apart from its similar compounds is its trifluoromethanesulfonate group. This functional group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C13H17F3N2O3S |
---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;N,3,3-trimethyl-2,4-dihydroisoquinolin-1-imine |
InChI |
InChI=1S/C12H16N2.CHF3O3S/c1-12(2)8-9-6-4-5-7-10(9)11(13-3)14-12;2-1(3,4)8(5,6)7/h4-7H,8H2,1-3H3,(H,13,14);(H,5,6,7) |
InChI Key |
BUDWMDYSTAEYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NC)N1)C.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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